N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide
Description
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12(2)7-8-17-15(20)16(21)18-13-5-3-6-14(11-13)19-9-4-10-24(19,22)23/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRFBLACRXARIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide involves several steps. The primary synthetic route includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with isopentyl oxalyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the scalability of the process.
Chemical Reactions Analysis
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups. The major products of these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Structural and Functional Analogues
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chloro substituent at the 3-position and a phenyl group attached to the nitrogen (Fig. 1, ).
- Key Groups : Phthalimide core (isoindole-1,3-dione), chloro, phenyl.
- Synthesis: Produced via high-purity routes for use in polyimide monomer synthesis .
- Applications : Primarily industrial, serving as a precursor for heat-resistant polymers.
- Contrast with Target Compound: Lacks the oxalamide backbone and sulfonamide-like isothiazolidine dioxide.
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
- Structure: A bis-oxalamide derivative with azetidinone (β-lactam) rings and chloro substituents ().
- Key Groups: Oxalamide, azetidinone, chloro, methoxy.
- Synthesis : Synthesized via chloro acetyl chloride coupling in 1,4-dioxane with triethylamine .
- Contrast with Target Compound : Shares the oxalamide core but incorporates β-lactam rings instead of isothiazolidine dioxide. This structural difference may confer distinct bioactivity profiles.
Succinamide-Based Azo Alkynylplatinum(II) Complexes (L1–L4)
- Structure : Platinum(II) complexes with succinamide ligands featuring ethynyl and azo groups ().
- Key Groups : Succinamide, azo, ethynyl.
- Synthesis : Derived from chloroplatinum(II) precursors and succinamide ligands .
- Applications : Used in photodynamic therapy or catalysis due to their photoactive azo groups.
- Contrast with Target Compound : Succinamide (vs. oxalamide) provides a longer carbon chain, altering hydrogen-bonding capacity. The inclusion of platinum centers shifts functionality toward coordination chemistry.
Comparative Data Table
Key Findings
Structural Influence on Function: The oxalamide backbone in the target compound and ’s derivative supports hydrogen bonding, critical for target recognition in bioactive molecules. The isothiazolidine dioxide group may enhance solubility and stability compared to azetidinone or phthalimide groups.
Synthetic Strategies :
- Amide bond formation (e.g., chloro acetyl chloride coupling in ) is a common thread, though the target compound’s synthesis remains unspecified in available literature.
Pharmacological Potential: The target compound’s isothiazolidine dioxide group aligns with sulfonamide drugs (e.g., diuretics, antibiotics), suggesting possible enzyme inhibition. In contrast, azetidinone-containing oxalamides () may target bacterial cell walls.
Q & A
Q. What are the optimal conditions for synthesizing N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with coupling oxalyl chloride to amine intermediates. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Validate purity via HPLC and NMR before proceeding to biological assays.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) : Identify proton environments (e.g., isothiazolidin-2-yl δ 3.5–4.5 ppm, oxalamide NH δ 8.0–10.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₈H₂₄N₃O₄S) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, gradient elution with acetonitrile/water) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in organic solvents (e.g., ethanol, acetone) and aqueous buffers (e.g., PBS at pH 7.4). Limited water solubility due to hydrophobic isopentyl and phenyl groups .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxalamide bonds may hydrolyze under extreme pH (<3 or >10) .
Advanced Research Questions
Q. What experimental strategies can elucidate the bioactivity mechanism of this compound?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry (ITC) .
- Molecular docking : Model interactions with proteins (e.g., HDACs or COX-2) using software like AutoDock Vina, focusing on the isothiazolidin-2-yl and oxalamide motifs .
- Cellular studies : Measure apoptosis (Annexin V/PI staining) or cytokine release (ELISA) in cancer or immune cell lines .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace isopentyl with hydroxypropyl or benzyl groups) to assess impact on potency .
- Bioassay correlation : Test analogs in dose-response assays (IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .
- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions .
Q. How should researchers address contradictory bioactivity data reported in literature?
- Methodological Answer :
- Replicate conditions : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
- Purity verification : Re-analyze batches via LC-MS to rule out impurities .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipophilic analogs) .
Q. What degradation pathways are relevant for this compound under physiological conditions?
- Methodological Answer :
- Stress testing : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–60°C) conditions .
- Degradant identification : Use LC-MS/MS to characterize products (e.g., hydrolyzed oxalamide yielding carboxylic acids) .
- Stability optimization : Formulate with cyclodextrins or liposomes to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
